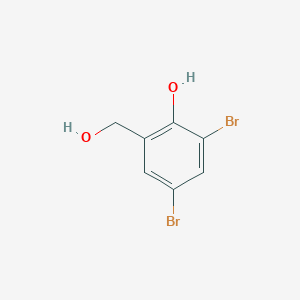

2,4-Dibromo-6-(hydroxymethyl)phenol

Description

Contextual Significance within Halogenated Phenolics Research

Halogenated phenolics, including brominated phenols, are a significant class of compounds found in various marine organisms, particularly red algae. nih.gov These natural products exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The presence of bromine atoms on the phenolic ring is crucial for many of these biological effects. As a dibrominated hydroxymethylphenol, 2,4-Dibromo-6-(hydroxymethyl)phenol fits within this broader category of bioactive marine-derived compounds. Its structure suggests potential for similar biological activities, making it a person of interest for further investigation.

The compound also holds importance as a potential intermediate in organic synthesis. The presence of a reactive hydroxymethyl group alongside the brominated phenolic core allows for a variety of chemical modifications. This makes it a potential building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. For instance, it can be used to synthesize other organic compounds like pesticides and dyes, and has potential applications in flame retardants and rubber additives. chembk.com

Historical Perspectives on Related Brominated Phenols

The study of brominated phenols has a rich history. Early research in the 20th century focused on the synthesis of these compounds through the direct bromination of phenol (B47542). These methods often resulted in a mixture of ortho- and para-substituted isomers, and controlling the degree of bromination was a significant challenge.

A common method for the preparation of brominated phenols involves the reaction of phenol with bromine in a suitable solvent. The choice of solvent and reaction conditions can influence the selectivity of the bromination. Over the years, various methods have been developed to improve the synthesis of specific brominated phenol isomers.

The synthesis of this compound can be achieved through the reaction of 2,4-dibromophenol (B41371) with formaldehyde (B43269). chembk.com This reaction introduces the hydroxymethyl group onto the phenolic ring, a key structural feature of the target molecule.

Current Research Frontiers and Gaps for this compound

While the broader class of brominated phenols has been extensively studied, dedicated research on this compound is notably limited. A significant gap exists in the scientific literature regarding its specific biological activities. Although related compounds have shown promise, detailed investigations into the antimicrobial, antioxidant, or other therapeutic properties of this particular molecule are scarce.

Furthermore, while its potential as a synthetic intermediate is recognized, there is a lack of published research demonstrating its application in the synthesis of novel, complex molecules. chembk.com Future research should focus on exploring the full range of its chemical reactivity and its potential as a precursor for new materials and biologically active compounds.

The study of derivatives of this compound, such as 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol, suggests an interest in the chemical space around this scaffold. researchgate.netnih.gov However, a comprehensive exploration of the structure-activity relationships of a wider range of its derivatives is still needed to fully understand its potential.

Chemical Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2183-54-2 | nih.gov |

| Molecular Formula | C₇H₆Br₂O₂ | nih.govguidechem.com |

| Molecular Weight | 281.93 g/mol | nih.govguidechem.com |

| Appearance | Colorless to pale yellow crystalline powder | chembk.com |

| Melting Point | Approximately 107-109 °C | chembk.com |

| Boiling Point | Approximately 183-185 °C | chembk.com |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether | chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRZRBIBAABFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348455 | |

| Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2183-54-2 | |

| Record name | 2,4-dibromo-6-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 2,4 Dibromo 6 Hydroxymethyl Phenol

Established Synthetic Routes and Reaction Conditions

The primary established synthetic route to 2,4-Dibromo-6-(hydroxymethyl)phenol is through the hydroxymethylation of its precursor, 2,4-dibromophenol (B41371). This reaction involves the electrophilic substitution of a hydrogen atom on the phenolic ring with a hydroxymethyl group derived from formaldehyde (B43269). chembk.com

The reaction is typically an ortho-hydroxymethylation, where the incoming hydroxymethyl group is directed to the position ortho to the hydroxyl group. This is a common transformation for phenols, often catalyzed by a base. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of formaldehyde. A subsequent workup step re-protonates the phenoxide to yield the final product.

While specific reaction conditions for this exact transformation are not extensively detailed in the provided search results, analogous syntheses provide a likely protocol. For instance, the synthesis of 4-tert-butyl-2,6-di(hydroxymethyl)phenol involves reacting 4-tert-butylphenol (B1678320) with aqueous formaldehyde in the presence of sodium hydroxide (B78521) at ambient temperature over several days. prepchem.com This suggests that the synthesis of this compound proceeds under similar mild, basic conditions.

Table 1: Established Synthesis of this compound

| Starting Material | Reagent | Catalyst/Solvent | Key Conditions | Product |

|---|

Novel Synthetic Methodologies for Enhanced Yield and Selectivity

While the hydroxymethylation of 2,4-dibromophenol is the established route, research into the synthesis of related substituted phenols points toward potential novel methodologies for enhancing yield and selectivity. Modern organic synthesis seeks to develop methods that are more efficient and provide greater control over the reaction's outcome.

For example, the synthesis of novel diaryl methanes, which are structurally related to the target compound, has been achieved through the alkylation of substituted benzenes with benzyl (B1604629) alcohols in the presence of a Lewis acid like aluminum chloride. mdpi.com Furthermore, the development of novel 2,6-disubstituted alkylphenols has focused on creating compounds with specific steric and electronic properties, which could be adapted to optimize the synthesis of this compound. nih.gov These approaches could potentially offer alternatives to the classical formaldehyde-based hydroxymethylation, possibly leading to higher yields or avoiding the formation of polymeric byproducts that can occur with formaldehyde reactions.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves evaluating both the main reaction and the production of its precursors. The established synthesis, reacting 2,4-dibromophenol with formaldehyde in an aqueous basic solution, has some inherently green aspects, such as the use of water as a solvent.

However, the synthesis of the precursor, 2,4-dibromophenol, offers a clearer opportunity for green improvement. One established method for preparing 2,4-dibromophenol involves the bromination of phenol using bromine dissolved in carbon disulfide. prepchem.com Carbon disulfide is a toxic and environmentally harmful solvent. An alternative method described uses a mixture of sulfuric acid and glacial acetic acid as the reaction medium, which, while still requiring careful handling, avoids the use of carbon disulfide. prepchem.com

Further green considerations would involve:

Atom Economy: The addition reaction with formaldehyde is theoretically 100% atom-economical, as all atoms from the reactants are incorporated into the product. However, side reactions or the formation of resins can reduce the practical atom economy.

Alternative Reagents: Investigating alternatives to formaldehyde, which is a known hazardous substance, could be a key area for green chemistry research.

Energy Efficiency: Utilizing ambient temperature, as suggested by analogous reactions, is energy efficient compared to methods requiring heating or cooling. prepchem.com

Precursor Chemistry and Starting Material Considerations

The synthesis of this compound is fundamentally dependent on the availability and preparation of its key precursor, 2,4-dibromophenol. chembk.com This precursor is synthesized by the direct bromination of phenol. Two distinct methods for this process are well-documented. prepchem.com

Method 1: Bromination in Carbon Disulfide In this procedure, a solution of bromine in carbon disulfide is added to a cooled solution of phenol in the same solvent. The reaction is exothermic and requires cooling with a salt-ice mixture. After the reaction, the carbon disulfide is removed by distillation. prepchem.com This method provides a high yield (89%) but uses a hazardous solvent. prepchem.com

Method 2: Bromination in Sulfuric and Acetic Acid This method avoids the use of carbon disulfide. Phenol is dissolved in a mixture of sulfuric acid and water, and a solution of bromine in glacial acetic acid is added. The product separates as an oil that solidifies upon standing and can be isolated. prepchem.com This route gives a slightly lower but still excellent yield of 85%. prepchem.com

Table 2: Comparison of Synthesis Methods for Precursor 2,4-Dibromophenol

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Solvent | Carbon Disulfide | Sulfuric Acid / Glacial Acetic Acid |

| Temperature | Cooled (Salt-Ice Bath) | Cooled (Ice-Water) |

| Yield | 89% | 85% |

| Key Advantage | High Yield | Avoids Hazardous Carbon Disulfide |

| Reference | prepchem.com | prepchem.com |

The other crucial starting material is formaldehyde, typically used as an aqueous solution (formalin). chembk.comprepchem.com

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of this compound and its precursors are critical steps to obtain a product of high purity. The literature describes several standard laboratory techniques applicable to this and similar phenolic compounds.

For the precursor, 2,4-dibromophenol, purification is achieved by vacuum distillation after the initial workup. prepchem.com The crude product can also be melted under water and washed thoroughly before distillation. prepchem.com

For the final product and related compounds, a multi-step purification protocol is common:

Quenching and Phase Separation: The reaction is often stopped by the addition of acid or water. prepchem.commdpi.com If an organic solvent like chloroform (B151607) is used, the organic phase is separated from the aqueous phase. prepchem.com

Washing: The isolated organic layer is washed multiple times with water to remove any remaining water-soluble impurities and salts. prepchem.com

Drying: The organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. prepchem.commdpi.com

Crystallization/Recrystallization: The final and most effective purification step is often crystallization from a suitable solvent. For a related compound, chloroform was used to yield a white crystalline product. prepchem.com The purification of 3,5-dibromosalicylaldoxime, another related phenol, was achieved by crystallization from an ethanol (B145695) solution. nih.gov Slow evaporation from a methanol (B129727) solution was also used to obtain high-quality crystals for X-ray analysis. nih.govresearchgate.net

Table 3: Summary of Purification and Isolation Techniques

| Technique | Purpose | Substance | Reference |

|---|---|---|---|

| Vacuum Distillation | Purification of high-boiling liquids. | 2,4-Dibromophenol (precursor) | prepchem.com |

| Phase Separation | Isolation of the product from the aqueous reaction mixture. | 4-tert-butyl-2,6-di(hydroxymethyl)phenol | prepchem.com |

| Aqueous Washing | Removal of water-soluble impurities. | 4-tert-butyl-2,6-di(hydroxymethyl)phenol | prepchem.com |

| Recrystallization | Final purification to obtain a high-purity solid. | 3,5-dibromosalicylaldoxime, 4-tert-butyl-2,6-di(hydroxymethyl)phenol | prepchem.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Hydroxymethyl Phenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2,4-dibromo-6-(hydroxymethyl)phenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. wikipedia.orgbris.ac.uk This activation, however, is moderated by the electron-withdrawing effects of the two bromine atoms. The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. Since the positions ortho and para to the hydroxyl group are already substituted with bromine and a hydroxymethyl group, further substitution on the aromatic ring is influenced by these existing substituents.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com For instance, further bromination of a related compound, 2,4,6-tribromophenol (B41969), can occur under forcing conditions with additional bromine and an iron catalyst to yield pentabromophenol. stackexchange.com This suggests that this compound could potentially undergo further halogenation at the remaining vacant position on the ring.

Nitration of phenols can also occur, and the conditions for such reactions vary depending on the existing substituents on the ring. msu.edu For example, nitration of nitrobenzene (B124822) proceeds smoothly at 95°C. msu.edu The presence of both activating and deactivating groups on this compound would necessitate specific conditions to achieve successful nitration.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org A subsequent deprotonation step then restores the aromaticity of the ring, resulting in the substituted product. wikipedia.org

Nucleophilic Reactions at the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) of this compound is susceptible to nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, but it can be activated to facilitate its displacement by a nucleophile. mdpi.com

One common method of activation involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. Another approach is the Appel reaction, which utilizes a mixture of a trihalomethane (like CBr₄) and triphenylphosphine (B44618) (PPh₃) to convert the alcohol into an alkyl bromide. mdpi.comnih.gov

For example, the reaction of similar hydroxymethyl-containing compounds with methanesulfonyl chloride or a PPh₃-CBr₄ system can lead to the substitution of the hydroxyl group. mdpi.com In the case of this compound, this would result in the formation of 2,4-dibromo-6-(bromomethyl)phenol. nih.gov

These reactions typically proceed through an SN2 mechanism, where the nucleophile attacks the carbon atom of the hydroxymethyl group, displacing the activated hydroxyl group. The steric hindrance around the reaction center and the nature of the nucleophile and solvent can influence the reaction rate and outcome.

Oxidative and Reductive Transformations of this compound

The phenolic hydroxyl group and the hydroxymethyl group of this compound can undergo oxidative transformations. Phenols can be oxidized to quinones, and the specific outcome depends on the oxidant and reaction conditions. For instance, 2,4,6-tribromophenol can be oxidized by fuming nitric acid to a fully brominated quinone. stackexchange.com

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize the hydroxymethyl group directly to a carboxylic acid and could also potentially oxidize the phenol (B47542) ring.

Information regarding specific reductive transformations of this compound is limited in the provided search results. However, the bromine atoms on the aromatic ring could potentially be removed through catalytic hydrogenation, although this might also affect the other functional groups.

Reaction Kinetics and Thermodynamic Studies of this compound Derivatives

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the provided search results. However, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity. The rates of electrophilic aromatic substitution, for instance, are influenced by the electronic effects of the substituents. wikipedia.orgmsu.edu

Thermodynamic models are used to predict various properties of chemical compounds and their derivatives, including heat capacities and reaction enthalpies. dtu.dk The pKa value, a measure of acidity, for 2,4-dibromophenol (B41371) is reported to be around 7.83, while that of 2,6-dibromophenol (B46663) is 6.67. guidechem.comnih.gov These values provide insight into the acidity of the phenolic proton in related compounds like this compound.

The following table summarizes some of the key reactions and the expected products based on the reactivity of the functional groups present in this compound.

| Reaction Type | Reagent(s) | Expected Product(s) |

| Electrophilic Bromination | Br₂, FeBr₃ | Further brominated phenol derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitrated phenol derivatives, e.g., 2,4-dibromo-6-nitro-6-(hydroxymethyl)phenol |

| Nucleophilic Substitution | PPh₃, CBr₄ | 2,4-Dibromo-6-(bromomethyl)phenol |

| Oxidation (mild) | PCC | 2,4-Dibromo-6-formylphenol |

| Oxidation (strong) | KMnO₄ | 3,5-Dibromo-2-hydroxybenzoic acid |

Proposed Reaction Mechanisms and Intermediates

The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution: As mentioned earlier, this proceeds through a two-step mechanism involving the formation of a positively charged benzenonium intermediate (arenium ion). msu.edu The stability of this intermediate is influenced by the substituents on the ring.

Nucleophilic Substitution at the Hydroxymethyl Group: The SN2 mechanism is the most likely pathway for the substitution of the activated hydroxyl group. This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.

Oxidation of the Hydroxymethyl Group: The oxidation to an aldehyde or carboxylic acid proceeds through various mechanisms depending on the oxidant used. For example, oxidation with PCC involves the formation of a chromate (B82759) ester intermediate.

The study of reaction intermediates, such as the arenium ion in electrophilic substitution, is crucial for understanding the regioselectivity and kinetics of these reactions. While specific studies on the intermediates of this compound reactions are not detailed in the search results, the general principles of physical organic chemistry provide a solid framework for predicting their nature and behavior.

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo 6 Hydroxymethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide essential data for the structural confirmation of 2,4-Dibromo-6-(hydroxymethyl)phenol.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear as distinct singlets or doublets, with their chemical shifts influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl and hydroxymethyl groups. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would typically appear as a singlet, and the hydroxyl protons (-OH) of both the phenolic and alcoholic groups would also produce signals, though their chemical shifts can be broad and variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the bromine atoms will be shifted to higher field (lower ppm values), while the carbons attached to the hydroxyl and hydroxymethyl groups will be at lower field (higher ppm values). The carbon of the hydroxymethyl group will also be readily identifiable in the aliphatic region of the spectrum. Public databases like PubChem provide access to ¹³C NMR spectral data for this compound, listing a spectrum recorded on a Bruker WH-90 instrument. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| -CH₂OH (methylene) | 4.5 - 5.0 | 60 - 70 |

| Phenolic -OH | 5.0 - 8.0 (variable) | - |

| Alcoholic -OH | 2.0 - 4.0 (variable) | - |

| Aromatic C-Br | - | 100 - 120 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-CH₂OH | - | 120 - 130 |

Note: The predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, if any, helping to confirm their relative positions on the ring. It would also confirm the absence of coupling for singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the methylene protons can be directly linked to the signal for the hydroxymethyl carbon.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, MS analysis would confirm its molecular formula, C₇H₆Br₂O₂. guidechem.com The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, with peaks separated by two mass units.

The molecular weight of this compound is approximately 281.93 g/mol . guidechem.com Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. Common fragmentation pathways could involve the loss of a hydroxyl radical, a hydroxymethyl group, or bromine atoms. Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, the fragmentation of related dibromophenols often shows the loss of bromine atoms. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆Br₂O₂ guidechem.com |

| Molecular Weight | 281.93 g/mol guidechem.com |

| Monoisotopic Mass | 279.87345 Da nih.gov |

| Key Isotopic Pattern | Presence of M, M+2, and M+4 peaks due to two bromine atoms. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. The broadening is due to hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the phenolic and alcoholic groups would be observed in the 1000-1250 cm⁻¹ range. Finally, the C-Br stretching vibrations would be found at lower wavenumbers, typically below 700 cm⁻¹. The PubChem database contains vapor phase IR spectra for this compound. nih.gov

Raman spectroscopy provides complementary information. While O-H stretching bands are generally weak in Raman spectra, the aromatic C=C stretching and C-Br stretching vibrations often produce strong signals. For instance, in related compounds, characteristic Raman peaks have been observed at 418 cm⁻¹ and in the 800-900 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-2960 | Moderate |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-O (hydroxyl) | Stretching | 1000-1250 | Moderate |

| C-Br | Stretching | < 700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the presence of the benzene ring with its π-electron system and the lone pairs on the oxygen and bromine atoms gives rise to characteristic electronic transitions. youtube.comlibretexts.org

The expected transitions would be π → π* and n → π. youtube.com The π → π transitions, involving the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals, are typically intense and occur at shorter wavelengths. The n → π* transitions involve the excitation of non-bonding electrons (from the oxygen atoms) to the π* antibonding orbitals. These transitions are generally less intense than π → π* transitions. The presence of the bromine and hydroxyl substituents on the benzene ring will cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Other Advanced Spectroscopic Techniques (e.g., EPR, CD)

While core techniques like NMR and Mass Spectrometry provide foundational structural data for this compound, other advanced spectroscopic methods such as Electron Paramagnetic Resonance (EPR) and Circular Dichroism (CD) offer specialized insights into its electronic properties and potential interactions. Although dedicated EPR and CD studies on this specific compound are not prevalent in existing literature, the principles of these techniques allow for a detailed projection of their applicability and the information they could yield.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a powerful technique for studying systems with unpaired electrons. nih.gov For a diamagnetic molecule like this compound to be studied by EPR, it must first be converted into a paramagnetic species, typically a radical. du.edu

Theoretical Application and Radical Formation

The most probable route to generate a radical from this compound is through the one-electron oxidation of the phenolic hydroxyl group, forming a phenoxyl radical. This process can be achieved chemically (e.g., using an oxidizing agent like Ag⁺) or photochemically. psu.eduresearchgate.net The resulting phenoxyl radical would have its unpaired electron delocalized across the π-system of the aromatic ring. scholaris.ca

The stability of this radical would be influenced by the substituents. The electron-withdrawing bromine atoms at the ortho and para positions would affect the spin density distribution across the ring. scholaris.ca The hydroxymethyl group at the other ortho position would also play a role in the electronic structure.

Analysis of Hyperfine Structure

An EPR spectrum of this radical would exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the magnetic moments of nearby nuclei. nih.gov The key interactions would be with the two bromine nuclei (⁷⁹Br and ⁸¹Br, both with nuclear spin I = 3/2) and the remaining ring proton (¹H, I = 1/2). nih.govlibretexts.org

The hyperfine coupling constant, a, indicates the magnitude of the interaction between the electron and a specific nucleus and is highly sensitive to the spin density at that nucleus. libretexts.org Analysis of these constants would provide a detailed map of the unpaired electron's delocalization.

Proton Coupling: A significant doublet splitting would be expected from the C5-proton.

Bromine Coupling: Each bromine nucleus would split the signal into a quartet (2I+1 = 4). Since the two stable bromine isotopes have nearly equal abundance and similar magnetic moments, this would result in a complex pattern of overlapping quartets.

Hydroxymethyl Protons: Coupling to the protons on the -CH₂OH group might also be observed, though it is typically smaller for β-protons.

The g-factor, another key parameter from the EPR spectrum, would be characteristic of a phenoxyl radical, typically falling in the range of 2.004-2.006. researchgate.net

Table 1: Hypothetical Hyperfine Coupling Constants for the 2,4-Dibromo-6-(hydroxymethyl)phenoxyl Radical

This table presents illustrative hyperfine coupling constants (a) based on values reported for similar brominated and substituted phenoxyl radicals. Actual experimental values would be necessary for confirmation.

| Nucleus (Position) | Nuclear Spin (I) | Hyperfine Coupling Constant (a) / Gauss | Expected Splitting Pattern |

| ¹H (C5) | 1/2 | 1.5 - 3.0 | Doublet |

| ¹H (CH₂) | 1/2 (x2) | 0.5 - 1.5 | Triplet |

| ⁷⁹Br (C2/C4) | 3/2 | 4.0 - 6.0 | Quartet |

| ⁸¹Br (C2/C4) | 3/2 | 4.3 - 6.5 | Quartet |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is a technique exclusively used for the analysis of chiral molecules. springernature.com

Applicability to an Achiral Molecule

The this compound molecule is itself achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, a solution of the pure compound will not produce a CD signal. synchrotron-soleil.fr

However, CD spectroscopy can become an exceptionally powerful tool for studying this molecule through a phenomenon known as Induced Circular Dichroism (ICD). nih.govanu.edu.au An ICD signal can be generated if the achiral this compound molecule is induced to form a non-covalent complex with a chiral host molecule, such as a protein, DNA, or a cyclodextrin. nih.govnih.gov

Probing Biomolecular Interactions

When the achiral phenol (B47542) binds to a chiral macromolecule, it is held in a specific, chirally-perturbed conformation within the host's chiral environment. anu.edu.au This interaction perturbs the electronic transitions of the phenol, causing it to exhibit a CD spectrum at the wavelengths where it absorbs light (typically in the UV region for a phenol). nih.govnih.gov

Binding Confirmation: The appearance of an ICD signal provides direct evidence of binding between the phenol and the chiral host.

Binding Site Information: The sign and magnitude of the ICD bands can provide structural information about the binding pocket and the orientation of the phenol within it. anu.edu.au For example, studies on polyphenol interactions with proteins have shown that changes in the near-UV CD spectrum can indicate the involvement of aromatic amino acid residues at the binding site. mdpi.com

Thermodynamic Analysis: By monitoring the change in the ICD signal as a function of the phenol concentration, it is possible to determine binding constants (Kₐ) and the stoichiometry of the interaction.

Table 2: Illustrative Induced Circular Dichroism Data for a Hypothetical Complex

This table illustrates the type of data that could be obtained from a CD experiment where this compound binds to a chiral host protein. The data is hypothetical.

| System | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| Host Protein alone | 285 | +50 | Intrinsic signal from aromatic amino acids. |

| This compound alone | 285 | 0 | Achiral molecule, no CD signal. |

| Protein + Phenol Complex | 285 | +25 | Change in protein conformation upon binding. |

| Protein + Phenol Complex (ICD) | 305 | -15 | Induced CD signal for the bound phenol. |

Theoretical and Computational Studies on 2,4 Dibromo 6 Hydroxymethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are employed to solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure. For 2,4-Dibromo-6-(hydroxymethyl)phenol, such calculations would elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting its reactivity, as electrophilic and nucleophilic attack sites can be identified.

Furthermore, these calculations can determine key electronic properties such as ionization potential and electron affinity, which are vital for understanding the compound's behavior in chemical reactions. Despite the utility of these methods, specific studies detailing the quantum chemical calculations for the electronic structure and reactivity of this compound are not prominently featured in the reviewed literature.

Density Functional Theory (DFT) Applications in Predicting Properties and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods could be applied to this compound to predict a wide array of its properties. For instance, DFT is adept at optimizing molecular geometry to find the most stable conformation of the molecule. It can also be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. An MD simulation of this compound, either in a solvent or in a condensed phase, would provide insights into its conformational dynamics and intermolecular interactions. By simulating the movement of atoms over time, researchers can understand how the molecule behaves in a realistic environment.

These simulations could reveal information about hydrogen bonding patterns, particularly involving the hydroxyl and hydroxymethyl groups, and how these interactions influence the compound's properties and aggregation behavior. MD simulations are also crucial for understanding how the molecule might interact with biological macromolecules, a key aspect of drug design and toxicology. However, there is a lack of published research detailing molecular dynamics simulations specifically for systems containing this compound.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. Computational SAR approaches use molecular descriptors, which are numerical representations of a molecule's properties, to build predictive models. For this compound, these descriptors could be derived from quantum chemical calculations or other computational methods.

Examples of descriptors include electronic properties (like HOMO-LUMO gap), steric properties (like molecular volume and surface area), and hydrophobic properties (like logP). By correlating these descriptors with experimentally determined biological activities for a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model could then be used to predict the activity of new, unsynthesized compounds. The literature does not currently contain specific SAR or QSAR studies centered on this compound.

In Silico Predictions of Spectroscopic Parameters

Computational methods can be a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds. For this compound, techniques like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are highly dependent on the electronic environment of the nuclei.

Similarly, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions. The prediction of vibrational spectra (IR and Raman) is also a standard application of DFT. While PubChem lists some experimental spectral data, dedicated in silico studies to predict and interpret the full range of spectroscopic parameters for this compound are not found in the surveyed scientific literature.

Coordination Chemistry and Metal Complexation of 2,4 Dibromo 6 Hydroxymethyl Phenol

Ligand Design and Coordination Modes

There is currently no scientific literature available that discusses the design of 2,4-Dibromo-6-(hydroxymethyl)phenol as a ligand for metal complexation. The potential coordination modes, which would describe how the molecule binds to a metal center, have not been investigated. Typically, phenol (B47542) derivatives can coordinate to metals through the deprotonated phenolic oxygen. The presence of the hydroxymethyl group at the 6-position could potentially allow for bidentate chelation, involving both the phenolic and alcohol oxygens, which could lead to the formation of stable six-membered chelate rings. Furthermore, the electronic effects of the two bromine atoms on the aromatic ring would influence the acidity of the phenolic proton and the electron-donating ability of the oxygen atoms, thereby impacting the stability and properties of any potential metal complexes. However, without experimental data, these considerations remain purely theoretical.

Synthesis and Characterization of Metal Complexes

Consistent with the lack of information on its ligand properties, no methods for the synthesis of metal complexes involving this compound have been reported. Consequently, there is no characterization data, such as that obtained from techniques like X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), or elemental analysis, for any such complexes.

Catalytic Applications of this compound Metal Complexes

The potential for metal complexes of this compound to act as catalysts is an entirely unexplored field. The electronic and steric properties imparted by the dibromo and hydroxymethyl substituents could, in theory, give rise to complexes with unique catalytic activities. For instance, the electron-withdrawing nature of the bromine atoms might enhance the Lewis acidity of a coordinated metal center, making it a more effective catalyst for certain organic transformations. However, in the absence of any synthesized complexes, their catalytic potential remains a matter of speculation.

Derivatization Strategies and Analogue Synthesis Based on 2,4 Dibromo 6 Hydroxymethyl Phenol Scaffold

Functionalization of the Hydroxyl Group

The primary alcohol functionality of the 2,4-Dibromo-6-(hydroxymethyl)phenol scaffold presents a prime site for a variety of chemical transformations, including etherification, esterification, and oxidation, allowing for the introduction of diverse functional groups and the synthesis of a range of derivatives.

The Williamson ether synthesis, a long-established and reliable method, can be employed for the etherification of the hydroxymethyl group. This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by reaction with an alkyl halide to yield the desired ether. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the general principles of this reaction are widely applicable.

Esterification of the hydroxymethyl group can be readily achieved through methods like the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the alcohol with a carboxylic acid. The process is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction.

Furthermore, the hydroxymethyl group can be oxidized to afford the corresponding aldehyde, 3,5-dibromo-2-hydroxybenzaldehyde. This transformation opens up another avenue for derivatization, as the aldehyde can then participate in a variety of reactions, such as the formation of Schiff bases. The synthesis of 3,5-dibromo-2-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone has been reported, illustrating the utility of this oxidized intermediate. sigmaaldrich.com The aldehyde can be further oxidized to the corresponding carboxylic acid, 3,5-dibromo-2-hydroxybenzoic acid, expanding the range of possible derivatives.

Modifications of the Bromine Substituents

The two bromine atoms on the aromatic ring of this compound serve as versatile handles for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for modifying the bromine substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a key transformation for the synthesis of arylamines.

Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While typically requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable tool in certain synthetic contexts.

Alterations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound offers another site for derivatization, allowing for the synthesis of a different class of analogues.

Etherification of the phenolic hydroxyl group can be achieved through the Williamson ether synthesis, similar to the hydroxymethyl group. However, the reactivity of the phenolic hydroxyl is influenced by its acidity. The synthesis of 2,4-Dibromo-6-methylanisole from the corresponding phenol (B47542) demonstrates the feasibility of this transformation. prepchem.com

Esterification of the phenolic hydroxyl group can also be accomplished using standard methods, providing access to a variety of aryl esters.

Furthermore, the phenolic hydroxyl group can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group. Triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, offering an alternative to the bromine substituents for the introduction of new functionalities.

Synthesis of Polymeric and Oligomeric Structures

The bifunctional nature of this compound, possessing both hydroxyl groups and reactive bromine atoms, makes it a promising monomer for the synthesis of novel polymers and oligomers. These materials are of interest for applications such as flame retardants.

Polycondensation reactions utilizing the hydroxyl groups can lead to the formation of polyesters and polyethers. For instance, reaction with diacyl chlorides could yield polyesters, while reaction with diepoxides could produce polyethers.

The bromine atoms can be exploited in poly-coupling reactions. For example, polymerization via Suzuki-Miyaura or other cross-coupling reactions with difunctional coupling partners could lead to the formation of novel conjugated polymers.

The synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) through the oxidative polymerization of 2,6-dimethylphenol (B121312) is a well-established industrial process. elsevierpure.commdpi.com While not directly involving this compound, the principles of oxidative coupling polymerization could potentially be applied to this monomer to create novel poly(phenylene oxide) derivatives with incorporated bromine atoms, which would likely enhance their flame-retardant properties.

Emerging Research Applications of 2,4 Dibromo 6 Hydroxymethyl Phenol and Its Derivatives

Applications in Advanced Materials Science

The multifunctionality of 2,4-Dibromo-6-(hydroxymethyl)phenol provides a platform for its application in the development of advanced materials. The hydroxyl and hydroxymethyl groups can participate in polymerization reactions, while the bromine atoms can serve as functional sites for grafting or impart specific properties like flame retardancy.

In polymer chemistry, the development of new monomers is crucial for creating polymers with novel properties. google.com this compound, with its two reactive hydroxyl groups (one phenolic, one benzylic), is a candidate for step-growth polymerization, such as polycondensation reactions, to form new classes of polyesters or polyethers. chembk.com The presence of bromine atoms in the polymer backbone would inherently confer properties such as flame resistance and increased refractive index.

Furthermore, the bromine atoms can act as initiation sites for controlled radical polymerization techniques. For instance, research on other brominated polyphenolic compounds, like brominated tannic acid, has shown that the alkyl bromide functionality can serve as a starting point for atom transfer radical polymerization (ATRP). nih.govacs.org This allows for the grafting of polymer chains onto the phenolic core, leading to the synthesis of complex architectures like polymer brushes. A similar strategy could be applied to polymers derived from this compound to create well-defined graft copolymers. The post-polymerization modification of hydroxyl-containing polymers to introduce bromine is a known strategy, suggesting that starting with an inherently brominated monomer like this compound could be a more direct approach. rsc.org

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Groups | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Polycondensation | Phenolic -OH, Hydroxymethyl -OH | Polyesters, Polyethers | Inherent flame retardancy, High refractive index |

Self-assembly is a process where molecules spontaneously organize into ordered structures. Polyphenolic compounds are known to participate in self-assembly through various non-covalent interactions. acs.org this compound possesses several features that make it a candidate for designing self-assembled systems.

The phenolic and hydroxymethyl groups can form strong hydrogen bonds, leading to the formation of supramolecular chains or networks. Moreover, the aromatic ring can engage in π-π stacking interactions, which have been observed in the crystal structure of related derivatives like 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol, where dimers are formed and packed via these interactions. researchgate.net A significant area of research is the formation of metal-phenolic networks (MPNs), where polyphenols coordinate with metal ions (like Fe³⁺) to form complex, functional structures. nih.govacs.org The phenolic hydroxyl group of this compound could act as a versatile, pH-sensitive site for coordinating with various metal ions, enabling the creation of novel MPNs with tailored properties. nih.gov

Functional coatings are crucial for imparting desired properties like water resistance, oil resistance, or barrier functions to surfaces. dic-global.com Polyphenols are increasingly used to create bio-based functional coatings due to their ability to adhere to a wide range of substrates, including metals, metal oxides, and polymers. nih.govacs.org

This compound and its oligomers or polymers could be applied as functional coatings. The phenolic hydroxyls provide strong adhesion to surfaces. The high bromine content would be particularly advantageous for creating flame-retardant coatings. Additionally, the bromine atoms and phenolic structure can confer antimicrobial properties, an area where other bromophenols have shown activity. mdpi.com These coatings could be applied via simple solution-based methods and further modified by leveraging the reactive hydroxymethyl group or the bromine atoms for cross-linking or surface functionalization. The development of molecule-based chemical vapor deposition (CVD) techniques for functional metal oxide coatings highlights the trend towards precise, molecular-level control in coating technology, a principle that could be extended to phenolic coatings. nih.gov

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound are not extensively documented, its structure suggests potential roles. The phenolic group can act as a ligand, coordinating with transition metals to form catalysts. Copper-catalyzed reactions, for instance, are widely used in organic synthesis, including C-O bond formation involving phenolic derivatives. nih.gov Derivatives of this compound could be designed as ligands for such catalytic systems, where the bromine and hydroxymethyl substituents could modulate the catalyst's electronic properties and steric environment, thereby influencing its activity and selectivity.

In biocatalysis, enzymes like bromoperoxidase are known to catalyze the formation of brominated compounds like hydroxylated polybrominated diphenyl ethers from simpler bromophenols. encyclopedia.pub Conversely, microorganisms expressing specific hydroxylases have been used for the biotransformation of halophenols into halocatechols, demonstrating a catalytic functionalization of the phenolic ring. researchgate.net This suggests that this compound could be a substrate for enzymatic transformations to produce more complex, value-added chemicals.

Role in Sensing Technologies and Chemical Probes

Phenolic compounds are integral to many sensing and probing technologies. Bromophenol blue is a well-known acid-base indicator and a dye used for tracking in electrophoresis and for the colorimetric quantification of proteins. selleckchem.comchondrex.com This demonstrates the principle that the electronic properties of brominated phenols can be sensitive to their environment, making them suitable for indicator chemistry.

This compound can serve as a scaffold for the development of more sophisticated chemical probes. The hydroxymethyl group is a key reactive handle that can be chemically modified to attach fluorophores, quenchers, or specific recognition units. For example, it could be oxidized to an aldehyde to form Schiff base derivatives or converted to an ether to link to other molecules. The bromine atoms and the phenolic hydroxyl group influence the molecule's electronic structure, which is a critical factor in designing fluorescent probes. The development of small-molecule chemical probes for inhibiting protein-protein interactions, such as those targeting bromodomains, underscores the importance of creating novel molecular tools to study biological processes. nih.govnih.gov Derivatives of this compound could be explored for such advanced applications.

Precursor in Specialized Chemical Synthesis

One of the most immediate and explored applications of this compound is as an intermediate in specialized chemical synthesis. chembk.com Its multiple functional groups can be selectively reacted to build complex molecular architectures.

The compound itself is prepared from 2,4-dibromophenol (B41371) and formaldehyde (B43269). chembk.com From there, a variety of transformations are possible:

The hydroxymethyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). The aldehyde is a precursor to Schiff bases and other derivatives, as seen in the synthesis of 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol. researchgate.net

The phenolic hydroxyl group can undergo etherification or esterification. A common strategy in the synthesis of natural bromophenols is to use the O-demethylation of methoxy-substituted precursors with reagents like boron tribromide (BBr₃) as a final step to reveal the phenol (B47542). mdpi.comnih.gov

The bromine atoms are versatile functional groups for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the attachment of various organic fragments to the phenolic ring.

This synthetic versatility has been demonstrated in the multi-step synthesis of various biologically active natural and synthetic bromophenols, which have shown potential as enzyme inhibitors. mdpi.comnih.govnih.gov

Table 2: Synthetic Utility of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products/Intermediates |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehydes, Carboxylic acids |

| Phenolic Hydroxyl (-OH) | Etherification, Esterification, Demethylation (of ether) | Ethers, Esters, Phenols |

Lack of Sufficient Data for Comprehensive Article on this compound in Environmental Remediation

A comprehensive review of available scientific literature reveals a significant scarcity of specific research on the environmental remediation applications of the chemical compound this compound and its direct derivatives. While general information on the chemical and physical properties of this compound is available, detailed studies investigating its biodegradation, photocatalytic degradation, or other advanced remediation technologies are not presently found in the public domain.

Research in the broader category of brominated phenols and their environmental fate is more common. Studies on related compounds such as 2,4-dibromophenol and 2,4,6-tribromophenol (B41969) offer insights into the potential environmental behavior and degradation pathways of brominated aromatic compounds. This body of research indicates that microbial degradation and photocatalysis are viable mechanisms for the breakdown of some brominated phenols. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental evidence. The presence of the hydroxymethyl group introduces a distinct chemical functionality that could significantly influence its environmental behavior and susceptibility to degradation compared to other brominated phenols.

Consequently, the creation of a detailed and scientifically robust article focusing solely on the environmental remediation applications of this compound, complete with in-depth research findings and data tables as requested, is not feasible at this time due to the lack of primary research on the topic. Further experimental investigation into the environmental fate and treatability of this specific compound is required to provide the necessary data for such an analysis.

Analytical Methodologies for Research Scale Detection and Quantification of 2,4 Dibromo 6 Hydroxymethyl Phenol

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 2,4-Dibromo-6-(hydroxymethyl)phenol from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase C18 column is typically employed, with a mobile phase consisting of a mixture of an aqueous component (often with a buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. While specific HPLC methods for this compound are not extensively documented in publicly available literature, general methods for halogenated phenols can be adapted. For instance, a gradient elution can be optimized to achieve good resolution from potential impurities.

Gas Chromatography (GC): For GC analysis, derivatization of the polar hydroxyl and hydroxymethyl groups of this compound is often necessary to increase its volatility and thermal stability. A common derivatization technique is silylation. The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. An electron capture detector (ECD) is highly sensitive to halogenated compounds and would be a suitable choice for detection. Alternatively, a flame ionization detector (FID) can be used. Method development would involve optimizing the temperature program of the GC oven to ensure adequate separation.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Reversed-phase (e.g., C18) | Non-polar or medium-polarity capillary column (e.g., DB-5) |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixture | Inert gas (e.g., Helium, Nitrogen) |

| Derivatization | Generally not required | Often required (e.g., silylation) |

| Detector | UV-Vis Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

Electrochemical Analysis Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the quantification of phenolic compounds. The phenolic hydroxyl group of this compound is electrochemically active and can be oxidized at a suitable electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed. The oxidation potential and the resulting current are dependent on the concentration of the analyte. The development of a specific electrochemical sensor would involve the selection of an appropriate electrode material (e.g., glassy carbon, gold, or a modified electrode) and optimization of the supporting electrolyte pH and other experimental parameters to achieve high sensitivity and selectivity. While specific studies on the electrochemical detection of this compound are scarce, research on other brominated phenols provides a foundation for method development. nih.gov

Spectrophotometric Quantification Techniques

UV-Vis spectrophotometry can be a straightforward and rapid method for the quantification of this compound in solutions, provided that there are no interfering substances that absorb at the same wavelength. The compound is expected to exhibit a characteristic UV absorption spectrum due to its aromatic structure. To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound would need to be determined experimentally, but for similar phenolic compounds, it typically falls within the range of 270-300 nm. nist.gov

Hyphenated Analytical Approaches (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), provide a high degree of certainty in both identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of polar and thermally labile compounds without the need for derivatization. The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrometer provides molecular weight information and, through tandem mass spectrometry (MS/MS), structural details from fragmentation patterns. For this compound, LC-MS would be expected to provide a strong signal for the molecular ion in negative ion mode due to the acidic phenolic proton. While specific LC-MS/MS methods for this compound are not widely published, methods for other halogenated phenols in water have been developed and could be adapted. nih.gov The use of LC-MS for the detection of benzyl (B1604629) alcohol, a related structure, has also been explored. umaryland.educhromforum.orghmdb.ca

| Technique | Ionization Method | Expected Key Information |

| GC-MS | Electron Ionization (EI) | Molecular ion of the derivatized compound and characteristic fragmentation pattern (loss of Br, silyl (B83357) groups). |

| LC-MS | Electrospray Ionization (ESI) | [M-H]⁻ ion in negative mode, providing molecular weight information. |

| LC-MS/MS | ESI with Collision-Induced Dissociation (CID) | Fragmentation of the [M-H]⁻ ion, providing structural confirmation. |

Future Directions and Prospective Research Avenues for 2,4 Dibromo 6 Hydroxymethyl Phenol

Unexplored Synthetic Challenges and Solutions

The conventional synthesis of 2,4-Dibromo-6-(hydroxymethyl)phenol involves the reaction of 2,4-dibromophenol (B41371) with formaldehyde (B43269). While straightforward, this approach presents several underlying challenges that offer avenues for innovative synthetic research.

Regioselectivity and Chemoselectivity: A primary challenge lies in achieving precise regioselectivity and chemoselectivity, particularly when starting from phenol (B47542) itself or less substituted precursors. The high activation of the phenol ring can lead to mixtures of brominated isomers and varying degrees of hydroxymethylation. mdpi.comchemistryviews.org Over-bromination is a frequent issue in the synthesis of such compounds. mdpi.com Future research should focus on developing novel catalytic systems that can direct bromination and hydroxymethylation to specific positions on the aromatic ring. For instance, the use of bulky sulfoxides in conjunction with brominating agents has shown promise in directing bromination to the para-position, a strategy that could be adapted for more complex substitution patterns. chemistryviews.org

Avoiding Undesirable Side Reactions: The hydroxymethyl group can participate in side reactions, such as the formation of quinone methides, which can lead to undesirable polymerization and the formation of complex byproducts. osti.gov This is a known issue in phenol-formaldehyde reactions. wikipedia.org Developing reaction conditions or protecting group strategies that mitigate these pathways is a critical area for exploration. Chemoselective blocking of the phenolic hydroxyl group has been shown to prevent the formation of reactive quinone methide intermediates in other contexts. osti.gov

Proposed Solutions:

Advanced Catalysis: Designing catalysts, potentially based on transition metals or zeolites, that can control the electrophilic substitution on the phenol ring through steric or electronic guidance. researchgate.net

Protecting Group Strategies: Investigating transient protecting groups for the hydroxyl functions to prevent self-condensation and other side reactions during synthesis.

Flow Chemistry: Utilizing microreactor technology to control reaction parameters like temperature and mixing with high precision, potentially minimizing byproduct formation and improving selectivity.

| Challenge | Potential Solution | Rationale |

| Poor Regioselectivity | Development of sterically hindered catalysts or directing groups. | Control the position of electrophilic attack (bromination and hydroxymethylation) on the phenol ring. chemistryviews.orgresearchgate.net |

| Polyhalogenation | Use of milder brominating agents and precise stoichiometric control. | Avoids the formation of tri- or tetra-brominated byproducts. mdpi.com |

| Polymerization/Side Reactions | Chemoselective blocking of the phenolic hydroxyl group; optimization of reaction pH and temperature. | Prevents the formation of quinone methide intermediates and subsequent repolymerization. osti.gov |

Novel Applications in Interdisciplinary Research

The structural motifs within this compound—a halogenated phenol with a reactive hydroxymethyl group—suggest a broad range of applications beyond its current use as a simple intermediate. Its potential could be realized in medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry: Bromophenols are a large class of marine natural products known for a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and antidiabetic properties. nih.gov The title compound serves as an excellent scaffold for the synthesis of novel bioactive agents. The hydroxyl and hydroxymethyl groups provide handles for further chemical modification to create libraries of derivatives for screening. Research could focus on synthesizing and evaluating derivatives for their potential as enzyme inhibitors or receptor modulators. nih.govmdpi.comtandfonline.com

Materials Science: The phenolic hydroxyl and hydroxymethyl groups are classic precursors for polymers and resins, such as Bakelite. wikipedia.org This compound could serve as a specialty monomer to create advanced polymers with unique properties. The presence of two bromine atoms is particularly significant, as this can confer inherent flame retardancy to the resulting material. Future studies could explore its incorporation into epoxy resins, polycarbonates, or other high-performance polymers to enhance their thermal stability and fire resistance.

Chemical Biology: The compound could be used to develop chemical probes to study biological systems. For instance, it could be derivatized with fluorescent tags or affinity labels to investigate the role of halogen bonding in biological recognition processes or to target specific enzymes like halogenases.

| Research Area | Potential Application | Scientific Rationale |

| Medicinal Chemistry | Scaffold for novel anticancer or antimicrobial drugs. | Bromophenols from marine sources exhibit potent biological activities; the compound's structure allows for diverse modifications. nih.gov |

| Materials Science | Flame-retardant polymer additive or monomer. | High bromine content can impart fire resistance; phenolic structure is suitable for polymerization. |

| Agrochemicals | Precursor for next-generation pesticides or herbicides. | Halogenated phenols are established building blocks in agrochemical synthesis. |

| Chemical Biology | Development of probes for studying enzyme function. | Can be modified to interact with or label active sites of enzymes like haloperoxidases. |

Integration with Sustainable Chemistry Principles

Future production of this compound should align with the principles of green chemistry to minimize environmental impact. This involves exploring alternative reagents, solvents, and energy sources.

Biocatalysis: A significant avenue for sustainable synthesis is the use of enzymes. Halogenase enzymes, for example, can regioselectively install halogen atoms onto organic scaffolds under mild, aqueous conditions. manchester.ac.uknih.gov Specifically, haloperoxidases are known to catalyze electrophilic substitution on electron-rich aromatic substrates. frontiersin.org Research into harnessing these or engineered enzymes for the bromination step could eliminate the need for harsh chemical brominating agents. Similarly, enzymatic approaches could be explored for the hydroxymethylation step. Biocatalysis offers a green and sustainable technology for chemical synthesis. astrazeneca.comtudelft.nl

Green Solvents and Reagents: The use of hazardous solvents should be minimized. Future research could investigate the synthesis in greener alternatives like water, supercritical CO2, or deep eutectic solvents. tudelft.nl Replacing traditional brominating agents with more benign sources, such as bromide salts coupled with a green oxidant (e.g., hydrogen peroxide), is another key area. mdpi.com

| Green Chemistry Principle | Proposed Approach | Benefit |

| Use of Catalysis | Employing halogenase or peroxidase enzymes for bromination. | High selectivity, mild reaction conditions, reduced waste. manchester.ac.ukresearchgate.net |

| Safer Solvents | Conducting synthesis in water or deep eutectic solvents. | Reduced environmental impact and improved safety profile. tudelft.nl |

| Energy Efficiency | Utilizing microwave-assisted synthesis protocols. | Faster reaction times, lower energy consumption, potentially higher yields. oatext.com |

| Atom Economy | Oxidative bromination using bromide salts and a green oxidant. | Maximizes the incorporation of reagents into the final product, reducing waste. mdpi.com |

Advanced Characterization Needs and Techniques

A deeper understanding of the structure-property relationships of this compound requires moving beyond routine characterization. Advanced analytical and computational techniques are needed to fully elucidate its electronic structure, reactivity, and potential interactions.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic properties of substituted phenols. semanticscholar.orgresearchgate.netucc.edu.gh Future computational studies could be employed to:

Predict reaction mechanisms and transition states for its synthesis, aiding in the optimization of reaction conditions.

Calculate its molecular orbitals (HOMO/LUMO) to understand its reactivity and spectral properties. imist.ma

Model its interactions with biological targets, such as enzyme active sites, to guide the design of new drug candidates. researchgate.net

Analyze its electronic structure and charge distribution through methods like Natural Bond Orbital (NBO) and Natural Population Analysis (NPA). researchgate.netucc.edu.gh

Advanced Spectroscopy: While standard NMR and IR are useful, more sophisticated techniques could provide deeper insights. Solid-state NMR could be used to study the compound's crystal packing and intermolecular interactions in the solid phase. Advanced mass spectrometry techniques, such as tandem MS/MS, can help elucidate fragmentation pathways, which is crucial for identifying related compounds and potential metabolites in biological or environmental samples.

Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. This data is invaluable for both computational modeling and understanding its physical properties.

| Technique | Information Gained | Research Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, predicted spectra, reaction pathways. | Guiding synthetic optimization and predicting biological activity. imist.marsc.org |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. | Validating computational models; understanding solid-state properties. researchgate.net |

| Solid-State NMR | Conformation and packing in the solid state. | Characterizing polymorphic forms and material properties. |

| Tandem Mass Spectrometry | Fragmentation patterns and structural elucidation. | Identifying metabolites and degradation products. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a versatile platform for innovation in medicine, materials, and sustainable chemical manufacturing.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 2,4-Dibromo-6-(hydroxymethyl)phenol, and how can regioselectivity during bromination be optimized?

- Methodology : A two-step approach is often employed:

Hydroxymethylation : React phenol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the para position (C6), as described in phenol-formaldehyde resin synthesis .

Bromination : Use brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures to achieve 2,4-dibromination. Regioselectivity is influenced by steric and electronic effects; meta-directing groups (e.g., -OH) favor bromination at ortho/para positions. Monitor reaction progress via HPLC or NMR to optimize yields .

- Risk Assessment : Prioritize hazard analysis for bromine handling (e.g., gas evolution, corrosive intermediates) as outlined in risk assessment protocols .

Q. Which analytical techniques are most suitable for characterizing the structure and purity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., bromine at C2/C4, hydroxymethyl at C6) and confirm purity.

- FT-IR : Detect O-H (phenolic) and C-Br stretches (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the hydroxymethyl group in brominated phenolic compounds?

- Mechanistic Insight : The hydroxymethyl group undergoes hydrolysis or oxidation under acidic/alkaline conditions. For example:

- In aqueous acidic media, hydrolysis yields 2,4-dibromophenol and formaldehyde.

- Elevated temperatures accelerate degradation; stabilize using aprotic solvents (e.g., DMF) and inert atmospheres .

- Experimental Design : Conduct kinetic studies (UV-Vis or LC-MS monitoring) under varying pH/temperature to quantify degradation rates .

Q. What strategies resolve discrepancies in crystallographic data (e.g., anomalous bond lengths) during refinement with SHELX?

- Refinement Protocols :

Use SHELXL to apply restraints for geometrically strained regions (e.g., Br···O interactions).

Validate chirality/polarity using Flack’s x parameter to avoid false centrosymmetric assignments .